molecular formula C27H20N2O5 B11394188 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B11394188
M. Wt: 452.5 g/mol
InChI Key: UAGCWJVVFBLEDD-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines chromene, benzofuran, and phenylcarbamoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(phenylcarbamoyl)-1-benzofuran-3-amine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-15-12-16(2)24-19(13-15)20(30)14-22(34-24)26(31)29-23-18-10-6-7-11-21(18)33-25(23)27(32)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,28,32)(H,29,31)

InChI Key

UAGCWJVVFBLEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)C

Origin of Product

United States

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